2-(1H-indol-3-ylsulfanyl)acetamide
CAS No.:
Cat. No.: VC19903680
Molecular Formula: C10H10N2OS
Molecular Weight: 206.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2OS |
|---|---|
| Molecular Weight | 206.27 g/mol |
| IUPAC Name | 2-(1H-indol-3-ylsulfanyl)acetamide |
| Standard InChI | InChI=1S/C10H10N2OS/c11-10(13)6-14-9-5-12-8-4-2-1-3-7(8)9/h1-5,12H,6H2,(H2,11,13) |
| Standard InChI Key | QFPXKNWVBVPGGD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)SCC(=O)N |
Introduction
Structural and Functional Overview
2-(1H-Indol-3-ylsulfanyl)acetamide features a bicyclic indole core fused to a benzene and pyrrole ring, with a sulfanyl (-S-) bridge connecting the indole’s 3-position to an acetamide group (-NHCOCH3). The indole moiety is ubiquitous in natural products and pharmaceuticals, contributing to interactions with biological targets such as serotonin receptors and enzymes involved in tryptophan metabolism . The sulfanyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the acetamide improves aqueous solubility and metabolic stability .
Synthetic Methodologies
Multi-Step Convergent Synthesis
The synthesis of 2-(1H-indol-3-ylsulfanyl)acetamide derivatives typically follows a convergent approach, as demonstrated in analogous indole-acetamide systems :
Table 1: Representative Synthesis Protocol
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Esterification | 2-(1H-Indol-3-yl)acetic acid + ethanol, H2SO4, reflux | 79% |
| 2 | Hydrazide Formation | Ethyl ester + hydrazine hydrate, MeOH, RT | 89% |
| 3 | Cyclization | Hydrazide + CS2, KOH, ethanol, reflux | 68% |
| 4 | Acetamide Coupling | Cyclized product + 2-bromoacetyl bromide, DMF, NaH | 72% |
Adapted from , with modifications for target compound.
Key challenges include controlling side reactions during cyclization and optimizing bromoacetyl coupling efficiency. The use of polar aprotic solvents like DMF and NaH as a base minimizes byproduct formation during the final acetamide derivatization .
Physicochemical Characterization
Spectral Properties
Infrared (IR) Spectroscopy:
NMR Spectroscopy:
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1H NMR (DMSO-d6):
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13C NMR:
Mass Spectrometry:
Solubility and Stability
The compound exhibits moderate solubility in polar solvents (e.g., DMSO, ethanol) but limited solubility in water. Stability studies indicate decomposition above 200°C, with no significant hydrolysis under physiological pH .
Biological Activities and Mechanisms
Enzyme Inhibition
α-Amylase Inhibition:
2-(1H-Indol-3-ylsulfanyl)acetamide derivatives demonstrate competitive inhibition of α-amylase, a key enzyme in carbohydrate metabolism. In vitro assays reveal IC50 values of 1.09–2.84 μM, comparable to acarbose (IC50 = 0.92 μM) .
Antiviral Activity:
Structural analogs inhibit SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) at IC50 = 3.2 μM, likely through binding to the active site’s tryptophan residues .
Antioxidant Properties
Electron-donating substituents on the acetamide group enhance radical scavenging activity, with DPPH assay EC50 values ranging from 12–45 μM .
Therapeutic Applications
Antimicrobial Development
Preliminary MIC values against Staphylococcus aureus (8 μg/mL) and Escherichia coli (16 μg/mL) suggest broad-spectrum potential .
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